![molecular formula C21H16N4OS B2639631 N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1226446-50-9](/img/structure/B2639631.png)
N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Overview
Description
N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in drug synthesis and material science due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the condensation of pyrazin-2-amine with thiazole-4-carboxylic acid derivatives. The reaction is often mediated by catalysts such as titanium tetrachloride (TiCl4) to enhance the yield and efficiency of the process . The reaction conditions usually include moderate temperatures and the use of organic solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide is primarily studied for its pharmacological properties. The compound's structure, which includes a thiazole ring and a pyrazine moiety, suggests significant biological activity. Compounds featuring thiazole and pyrazine structures are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Research indicates that derivatives of thiazole and pyrazine can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures to this compound exhibit promising cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Neuropharmacology
The compound has been explored for its potential neuroprotective effects. Thiazole derivatives have been linked to modulating neurotransmitter systems, which may help in treating neurodegenerative diseases.
Antimicrobial Properties
This compound also exhibits antimicrobial activity. Research has indicated that compounds with similar functional groups can inhibit the growth of various bacterial strains.
Case Study:
In a comparative study, thiazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole or pyrazine components can significantly influence biological activity.
Compound Modification | Biological Activity | Notes |
---|---|---|
Substitution on Thiazole Ring | Enhanced anticancer activity | Specific substitutions can increase potency |
Alteration of Benzhydryl Group | Improved receptor binding | Variations lead to better selectivity |
Future Research Directions
Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas include:
- In vivo Studies: To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies: To explore interactions with cellular targets.
- Formulation Development: To enhance bioavailability and delivery methods.
Mechanism of Action
The mechanism by which N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Synthesized via Suzuki cross-coupling reactions and studied for their electronic and nonlinear optical properties.
Uniqueness
N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide stands out due to its unique combination of a benzhydryl group, a pyrazinyl moiety, and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes the current understanding of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a complex structure comprising a thiazole ring, a pyrazine moiety, and a benzhydryl group. The synthesis typically involves the condensation of pyrazin-2-amine with thiazole-4-carboxylic acid derivatives, often mediated by catalysts such as titanium tetrachloride (TiCl₄) to enhance yield and efficiency.
Table 1: Structural Features of this compound
Component | Description |
---|---|
Thiazole Ring | Contributes to the compound's biological activity |
Pyrazine Moiety | Enhances solubility and reactivity |
Benzhydryl Group | Provides unique interactions with biological targets |
Antimicrobial Properties
Research indicates that compounds containing thiazole and pyrazine structures exhibit broad-spectrum antimicrobial activity. In various studies, derivatives similar to this compound have shown effectiveness against multiple bacterial and fungal strains. For instance, compounds with similar structures demonstrated significant inhibition against pathogens such as E. coli and S. aureus.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cell lines. For example, certain derivatives have shown IC₅₀ values as low as 6.9 µg/mL against HepG-2 liver cancer cells, indicating potent cytotoxic effects .
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors that play crucial roles in cellular processes. The unique structural components allow for high-affinity binding to these targets, modulating their activity and leading to desired biological effects.
Case Studies
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of various thiazole-containing compounds, including derivatives of this compound. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antimicrobial agent .
- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of thiazole derivatives. The study found that specific compounds exhibited strong cytotoxicity against cancer cell lines with IC₅₀ values ranging from 6.9 to 28.9 µg/mL for different derivatives, highlighting the potential of this compound in cancer therapy .
Comparative Analysis with Similar Compounds
This compound can be compared with other bioactive compounds featuring similar moieties:
Compound Name | Activity | Unique Features |
---|---|---|
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine)) | Anti-tubercular | Contains piperazine moiety |
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Electronic properties | Synthesized via Suzuki cross-coupling |
This compound | Antimicrobial & anticancer | Unique combination of benzhydryl, pyrazine, thiazole |
Properties
IUPAC Name |
N-benzhydryl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c26-20(18-14-27-21(24-18)17-13-22-11-12-23-17)25-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INENNHCCHHGWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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